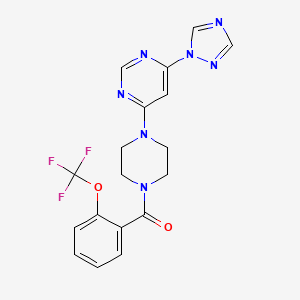
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized and studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and related compounds. The compound contains a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethoxyphenyl group .Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with an IC50 lower than 12 μM against the Hela cell line. Additionally, these derivatives demonstrated selectivity against cancerous cells while sparing normal cells .
Antimicrobial Activity
The compound’s 1,2,4-triazole scaffold has also been explored for antimicrobial properties. Substituted derivatives were tested against fungal strains, including Candida albicans and Rhizopus oryzae. The results indicated potential antifungal activity .
Nucleoside Analogue Potential
Given the 1,2,4-triazole ring’s pharmacological significance, researchers have synthesized ribosides and deoxyribosides based on 1,2,4-triazole-3-thione derivatives. These compounds may have applications as nucleoside analogues, similar to the well-known antiviral drug ribavirin .
Molecular Docking Studies
Finally, molecular docking studies have been conducted to understand the binding modes of these derivatives in the aromatase enzyme’s binding pocket. This information sheds light on their potential mechanism of action and interaction with biological targets .
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This reaction is accelerated by cuprous oxide .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction can lead to the death of cancer cells.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin . This suggests that the compound may have selective toxicity towards cancer cells.
Action Environment
It’s known that various internal and external factors can influence the action of chemotherapeutic agents, including genetics, viruses, drugs, diet, and smoking
properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-4-2-1-3-13(14)17(29)27-7-5-26(6-8-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-4,9-12H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOHYCQRYBMIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

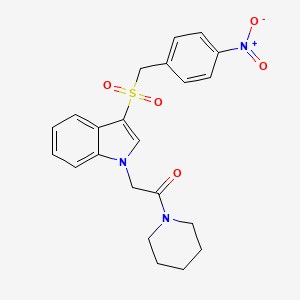
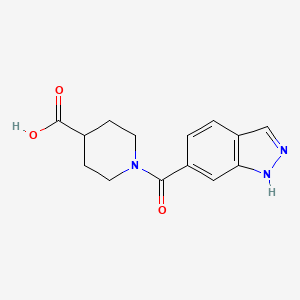
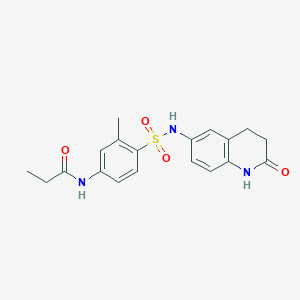
![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
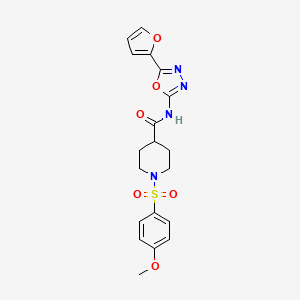
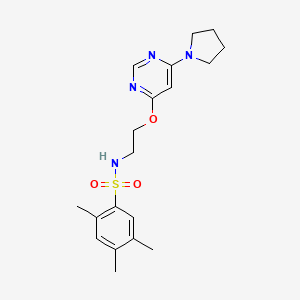
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
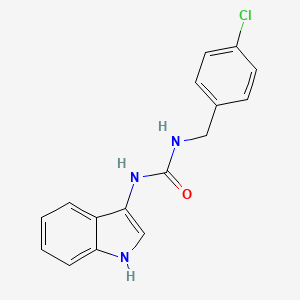
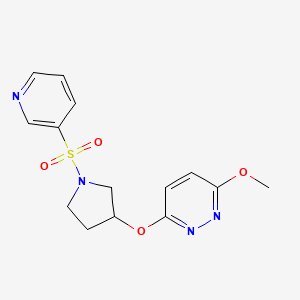
![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)
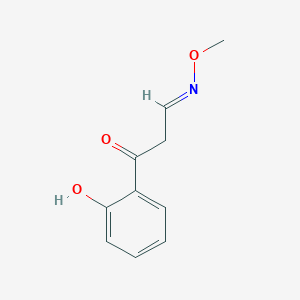
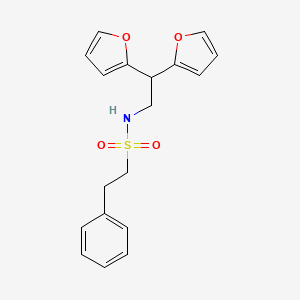
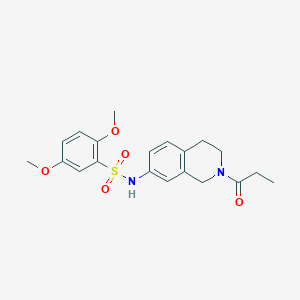
![2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387071.png)